molecular formula C15H20N4O2 B2879349 N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 886900-08-9

N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide

Cat. No.: B2879349
CAS No.: 886900-08-9
M. Wt: 288.351
InChI Key: REDUYEAIDBNENZ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is an oxalamide-based compound supplied for research and development purposes. This compound is part of a class of aromatic amides that have been investigated for their utility in modulating taste perception, functioning as sweet and/or umami flavor modifiers, tastants, and taste enhancers in comestible compositions . Its molecular structure features a 2-cyanophenyl group linked via an oxalamide bridge to a 2-(diethylamino)ethyl moiety, the latter of which is a known functional group in chemical synthesis and corrosion inhibition . Researchers may explore its specific mechanism of action, which is believed to involve interaction with taste receptors. Beyond flavor science, its structural characteristics make it a candidate for further exploration in medicinal chemistry and as a precursor for the synthesis of more complex pharmaceutical agents. The compound is provided as a stable solid and should be stored in a cool, dark place, potentially under inert gas, to maintain longevity, based on handling protocols for similar oxalamides . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(diethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-19(4-2)10-9-17-14(20)15(21)18-13-8-6-5-7-12(13)11-16/h5-8H,3-4,9-10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDUYEAIDBNENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with diethylaminoethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyanophenyl and diethylaminoethyl groups allows for specific interactions with biological macromolecules, influencing pathways related to cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares the target compound with analogs in terms of substituent effects, biological activity, synthesis, and regulatory status.

Key Observations :

  • Substituent Position Matters: The 2-cyanophenyl group in the target compound differs from 3-cyanophenyl (Compound 22) and dimethoxybenzyl groups (S336/S5456). The ortho-cyano placement may sterically hinder metabolic enzymes or receptor interactions.
  • Diethylaminoethyl vs.
  • CYP Inhibition: S5456’s moderate CYP3A4 inhibition contrasts with S336’s safety profile, underscoring how minor substituent changes (2,3- vs. 2,4-dimethoxy) impact enzyme interactions .
Toxicological and Regulatory Profiles
  • S336: Approved globally with a high safety margin (500 million times exposure limit). Metabolism involves hydrolysis to non-toxic fragments .
  • S5456: Limited data; CYP inhibition noted but deemed non-critical (<50% in definitive assays) .
  • Target Compound: No direct toxicity data.

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(diethylamino)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions, and therapeutic implications based on diverse research findings.

Molecular Structure and Properties

This compound features a unique combination of functional groups, including a cyanophenyl moiety and diethylaminoethyl groups linked through an oxalamide backbone. This structural configuration enhances its solubility and reactivity, making it a candidate for various biological applications.

Key Structural Features

  • Cyanophenyl Group : Contributes to the compound's electronic properties and potential interactions with biological targets.
  • Diethylaminoethyl Moiety : Enhances solubility and may facilitate interactions with cellular receptors or enzymes.
  • Oxalamide Backbone : Provides stability and rigidity, which can influence binding affinity to biological molecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may interact with cancer cell lines, potentially inhibiting tumor growth. For instance, related compounds have shown significant effects against Ehrlich ascites carcinoma (EAC) cells, indicating a possible pathway for anticancer drug development .
  • Antioxidant Activity : The compound's structure allows it to participate in redox reactions, which may confer protective effects against oxidative stress in cells .
  • Enzyme Inhibition : The diethylamino groups may facilitate interaction with various enzymes, influencing metabolic pathways relevant to disease mechanisms.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, modulating their activity.
  • Enzymatic Interactions : It might inhibit or activate enzymes critical for cellular processes, thereby influencing cell proliferation and apoptosis.
  • Oxidative Stress Modulation : By acting as an antioxidant, it could reduce cellular damage caused by reactive oxygen species.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameDescriptionUnique Features
N1-(2-cyanophenyl)-N2-(2-methoxyethyl)oxalamideSimilar structure but lacks the diethylamino groupMay exhibit different reactivity and solubility
N1,N2-Bis(2-(diethylamino)ethyl)oxalamideContains two diethylamino groupsUnique due to its lack of the cyanophenyl group
N1-(2-cyanophenyl)-N2-(2-thiophen-3-yl)ethyl)oxalamideContains a thiophene instead of a diethylamino groupAlters chemical properties and potential applications

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related compounds in vivo:

  • Ehrlich Ascites Carcinoma Study :
    • Researchers evaluated the anticancer activity of sodium salts derived from similar compounds against EAC cells in mice.
    • Results indicated significant reductions in tumor volume and cell count, along with enhanced apoptotic activity through caspase 3 expression modulation .
  • Antioxidant Studies :
    • Investigations into the antioxidant properties of similar oxalamides revealed their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in various diseases .

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